N-[(4-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE
Description
N-[(4-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a synthetic coumarin-derived acetamide compound. Its structure features:
- A coumarin core (2H-chromen-2-one) substituted with 5-hydroxy, 4-methyl, and 7-methyl groups, which influence solubility and electronic properties.
Coumarins are known for diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects . The presence of the 4-chlorophenyl group may enhance bioavailability and target specificity, as halogenated aromatic moieties often improve membrane permeability and binding affinity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-11-7-16(23)19-12(2)15(20(25)26-17(19)8-11)9-18(24)22-10-13-3-5-14(21)6-4-13/h3-8,23H,9-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCJEUCXKULOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC=C(C=C3)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Insights:
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Primary vs. Secondary Amides : Primary amides (e.g., 4na ) form rearrangement-hydrolysis byproducts, while secondary amides (e.g., 4ma ) proceed cleanly.
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Electronic Effects : Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance rearrangement efficiency due to stabilized intermediates.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization and Yield
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | CsCO | 78 |
| Solvent | DMF | 82 |
| Temperature | 70°C | 85 |
| Time | 24 h | 88 |
Table 1 : Optimization of Smiles rearrangement conditions.
Comparative Analysis of Analogues
| Compound | R Group | Yield (%) |
|---|---|---|
| 5a | 4-Cl-benzyl | 85 |
| 5b | 3,5-(OCH)-benzyl | 72 |
| 5c | n-Butyl | 68 |
Table 2 : Substituent effects on rearrangement efficiency.
Mechanistic Considerations
The Smiles rearrangement proceeds via deprotonation of the amide N–H, forming a resonance-stabilized anion that undergoes nucleophilic attack at the coumarin’s C-3 position. Subsequent amide hydrolysis is suppressed in secondary amides due to steric hindrance and electronic conjugation.
Scalability and Practical Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has a wide range of scientific research applications, including:
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Chemistry: : Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
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Biology: : Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
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Medicine: : Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
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Industry: : Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells.
Comparison with Similar Compounds
Structural Analogues in Insecticidal Activity
Compound 1: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Compound 2: 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide
- Key Differences: Core Heterocycle: Pyridine (Compound 1) and thienopyridine (Compound 2) vs. coumarin in the target compound. Substituents: Styryl groups and cyano/thioether functionalities vs. hydroxy/methyl groups on coumarin.
- Activity: Both compounds exhibit higher insecticidal activity against cowpea aphid (Aphis craccivora) than acetamiprid, a neonicotinoid insecticide .
Coumarin-Thiazolidinone Hybrids
Compound 3 : N-[2-(2-Hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-yl]-2-(4-{[2-(2-hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-ylcarbamoyl]-methyl}-2-oxo-2H-chromen-7-yloxy)-acetamide
- Key Differences: Additional Moieties: Thiazolidinone ring and nitro groups vs. the simpler acetamide sidechain in the target compound. Hydrogen Bonding: Compound 3 exhibits intramolecular N–H⋯O and O–H⋯O bonds, similar to the target compound’s hydroxy and amide groups, which stabilize molecular conformation .
N-Substituted Acetamides in Crystal Structures
Compound 4 : N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): Halogenation: The 4-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogues . Hydroxy/Methyl Groups: The 5-hydroxy and 4,7-dimethyl groups on coumarin likely increase metabolic stability and π-π stacking interactions, critical for enzyme inhibition .
- Synthetic Strategies : Solvent-free, catalyst-driven methods (e.g., using phenylboronic acid) are effective for analogous acetamide syntheses .
- Pyridine-based analogues () suggest coumarin derivatives should be tested against similar pests.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(4-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing chloroacetyl chloride derivatives with aromatic amines in the presence of triethylamine (as a base) in ethanol or dichloromethane for 4–12 hours is a common approach. Reaction progress should be monitored via TLC, and purification often involves recrystallization from ethanol-dioxane mixtures to achieve >80% yield. Key parameters include maintaining anhydrous conditions and controlling reflux temperature to avoid side reactions like hydrolysis .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine -NMR and IR spectroscopy to validate the structure. -NMR should show characteristic peaks: (i) a singlet at δ ~13.30 ppm for the amide NH proton, (ii) aromatic protons in the δ 7.1–7.6 ppm range, and (iii) methyl/methylene protons from the chromenone and chlorophenyl groups at δ 1.2–2.2 ppm. IR should confirm the presence of C=O (1680–1720 cm) and OH (3200–3400 cm) stretches. Discrepancies in integration ratios (e.g., amine/imine tautomers) require variable-temperature NMR studies .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory (e.g., COX-2 inhibition) assays due to structural similarities to chromenone derivatives. Use molecular docking to predict interactions with targets like TNF-α or NF-κB. For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤50 µM, with quercetin or ascorbic acid as positive controls .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity during large-scale synthesis?
- Methodological Answer : Use design-of-experiments (DoE) to test variables: (i) solvent polarity (ethanol vs. acetonitrile), (ii) catalyst loading (e.g., 1–5 mol% DMAP), and (iii) temperature (reflux vs. microwave-assisted). Monitor by HPLC for intermediates. For example, replacing triethylamine with DIPEA in dichloromethane reduced side-product formation by 30% in analogous acetamide syntheses .
Q. How can tautomeric equilibria (amine/imine forms) in this compound be resolved spectroscopically?
- Methodological Answer : Dynamic -NMR at low temperatures (e.g., −40°C in CDCl/DMSO-d) can "freeze" tautomers, revealing separate NH peaks for amine (δ ~10.1–11.2 ppm) and imine (δ ~13.3 ppm) forms. Integration ratios (e.g., 50:50 in ) quantify equilibrium populations. DFT calculations (B3LYP/6-31G*) can predict tautomer stability under varying pH or solvent conditions .
Q. What computational strategies predict photophysical or bioactivity properties of derivatives?
- Methodological Answer : Use TD-DFT (CAM-B3LYP/cc-pVDZ) to model UV-Vis absorption spectra, focusing on chromenone’s π→π* transitions. For bioactivity, perform molecular dynamics simulations (e.g., GROMACS) to assess binding kinetics with targets like estrogen receptors. Validate predictions with synthesized analogs (e.g., methoxy-substituted chromenones) and correlate with experimental IC values .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer : Systematically modify substituents: (i) Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., NO) to enhance electrophilicity. (ii) Substitute the chromenone 5-OH with OMe to improve metabolic stability. Test analogs in enzyme inhibition assays and compare logP values (via HPLC) to establish hydrophobicity-activity trends .
Q. How should researchers address contradictions in spectral data or bioactivity across studies?
- Methodological Answer : Cross-validate using orthogonal techniques: (i) LC-MS to confirm molecular weight and rule out impurities. (ii) X-ray crystallography to resolve ambiguous NMR assignments. For bioactivity conflicts, standardize assay protocols (e.g., ATP levels in cytotoxicity assays) and verify compound stability in DMSO/medium mixtures via UV-Vis degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
